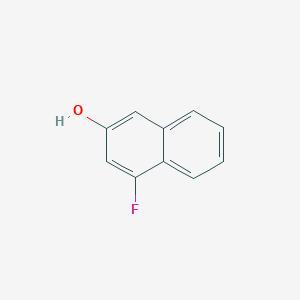

4-Fluoronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYITVIOKQRNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261683-46-8 | |

| Record name | 4-fluoronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Fluoronaphthalen 2 Ol

Historical Development of Fluorination Techniques Applied to Naphthalene (B1677914) Scaffolds

The journey to controllably introduce fluorine onto aromatic scaffolds like naphthalene has been marked by significant chemical challenges and innovations. Early methods were often harsh and lacked the selectivity required for complex molecules.

Direct fluorination using elemental fluorine (F₂), first isolated by Henri Moissan in 1886, was one of the earliest conceived methods. However, its extreme reactivity often led to uncontrolled reactions, decomposition, and even explosions when applied to aromatic compounds like benzene and naphthalene in the early 20th century. wikipedia.org The development of techniques using diluted fluorine gas streams in inert solvents later allowed for more controlled direct fluorination of naphthalene derivatives, producing mixtures of mono-, di-, and trifluorinated products. google.com

A landmark development was the Balz-Schiemann reaction , discovered in 1927. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. wikipedia.orgnih.gov This method provided a much more reliable and regioselective pathway to introduce a single fluorine atom onto an aromatic ring, including naphthalene systems, and remains a cornerstone of fluoroaromatic synthesis. wikipedia.orgnih.gov Innovations have since refined the reaction, utilizing other counterions like hexafluorophosphates (PF₆⁻) or conducting the diazotization in liquid hydrogen fluoride. nih.gov

Another classical approach that emerged was nucleophilic halogen exchange (Halex reaction), first reported for fluoroarenes by Gottlieb in 1936. wikipedia.org This method involves the displacement of a leaving group, typically chlorine or bromine, with a fluoride ion from a source like potassium fluoride (KF). For unactivated aromatic systems like naphthalene, this reaction is challenging and often requires high temperatures and polar aprotic solvents. The development of phase-transfer catalysts and the use of other fluoride sources like cesium fluoride (CsF) have improved the feasibility of this method.

In the latter half of the 20th century, the development of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond revolutionized the field. nih.govijcmas.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® offer safer and more selective alternatives to elemental fluorine for electrophilic fluorination under milder conditions. nih.govijcmas.comorganic-chemistry.org

| Era | Key Fluorination Technique | Description | Reagents |

| Early 20th Century | Direct Fluorination | Reaction with elemental fluorine, often uncontrolled. | F₂ |

| 1927 | Balz-Schiemann Reaction | Conversion of an aryl amine to an aryl fluoride via a diazonium salt. | ArNH₂, HBF₄, NaNO₂ |

| 1936 | Halogen Exchange (Halex) | Nucleophilic displacement of a halide with fluoride. | Ar-Cl/Br, KF |

| Late 20th Century | Electrophilic N-F Reagents | Use of stable reagents for electrophilic fluorination. | Selectfluor®, NFSI |

Strategic Approaches for the Synthesis of 4-Fluoronaphthalen-2-ol

The synthesis of this compound requires careful consideration of regioselectivity. The substitution pattern of the naphthalene ring dictates that direct functionalization of the more common precursor, naphthalen-2-ol (β-naphthol), is unlikely to yield the desired product.

Naphthalen-2-ol is an electron-rich aromatic system. In electrophilic aromatic substitution reactions, it characteristically directs incoming electrophiles to the 1-position due to the activating and directing effects of the hydroxyl group. This makes the direct regioselective fluorination of naphthalen-2-ol at the 4-position a significant challenge. Electrophilic fluorinating agents like Selectfluor® would be expected to yield 1-fluoro-naphthalen-2-ol or, under different conditions, dearomatized products like 1-fluoronaphthalenone derivatives. Therefore, direct fluorination of the readily available naphthalen-2-ol is not a viable strategy for obtaining the 4-fluoro isomer.

Given the regiochemical constraints of direct fluorination, multi-step pathways starting from pre-functionalized naphthalenes are the most logical strategies for synthesizing this compound. These approaches install the required functionalities at the correct positions before the final C-F bond is formed or the hydroxyl group is revealed.

A plausible and effective route involves the Balz-Schiemann reaction starting from 4-aminonaphthalen-2-ol . This precursor correctly positions the amine group at the C-4 position, which can then be converted to fluorine. The synthesis would proceed via two key steps:

Diazotization: 4-aminonaphthalen-2-ol is treated with a nitrite source (e.g., NaNO₂) in the presence of a strong acid, followed by the addition of a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to form the stable diazonium salt.

Fluorodediazoniation: The isolated diazonium salt is then thermally decomposed, releasing nitrogen gas and yielding the target this compound.

Another strategic approach begins with 4-bromonaphthalen-2-ol . The bromine atom at the C-4 position can be substituted with fluorine via a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction . This transformation is typically challenging on unactivated aryl halides and often requires forcing conditions or, more commonly, transition metal catalysis (see section 2.3.1).

The choice of fluorinating reagent is critical and depends on the chosen synthetic strategy.

For the Balz-Schiemann route , the key reagents are those that facilitate the conversion of the amino group to a diazonium salt and subsequently introduce fluoride.

Fluoroboric acid (HBF₄) : The classical reagent that serves as both the acid for diazotization and the source of the tetrafluoroborate anion.

Sodium nitrite (NaNO₂) : The standard reagent for generating nitrous acid in situ for the diazotization step.

Hexafluorophosphate (PF₆⁻) and Hexafluoroantimonate (SbF₆⁻) salts : These can be used to form diazonium salts that may offer improved yields or milder decomposition conditions compared to tetrafluoroborates. wikipedia.org

For the halogen exchange route from 4-bromonaphthalen-2-ol, a nucleophilic fluoride source is required.

Potassium Fluoride (KF) or Cesium Fluoride (CsF) : These are the most common sources of nucleophilic fluoride. CsF is more reactive than KF.

Phase-Transfer Catalysts : Compounds like crown ethers (e.g., 18-crown-6) or quaternary ammonium salts can be used to enhance the solubility and reactivity of the fluoride salt in aprotic solvents.

Anhydrous Tetrabutylammonium Fluoride (TBAF) : A highly reactive, though hygroscopic, source of "naked" fluoride ions that can promote fluorination under milder conditions. acsgcipr.org

| Synthetic Route | Precursor | Key Reaction | Primary Fluorinating Reagent(s) |

| Amine Conversion | 4-Aminonaphthalen-2-ol | Balz-Schiemann Reaction | HBF₄ (or HPF₆) and NaNO₂ |

| Halogen Exchange | 4-Bromonaphthalen-2-ol | Nucleophilic Aromatic Substitution | KF, CsF, or TBAF |

Catalytic Paradigms in the Synthesis of Fluorinated Naphthols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of fluorinated naphthols can benefit significantly from such approaches, particularly for challenging transformations like C-F bond formation on unactivated rings.

Transition metals, particularly palladium and copper, are central to modern C-F bond-forming reactions.

For the synthesis of this compound from 4-bromonaphthalen-2-ol , a transition metal-catalyzed halogen exchange is a highly promising approach. The direct nucleophilic substitution of an aryl bromide is often inefficient without a catalyst. Copper and nickel catalysts are particularly effective for so-called "aromatic Finkelstein reactions" . wikipedia.org A hypothetical catalytic cycle for a copper(I)-catalyzed conversion of 4-bromonaphthalen-2-ol would involve:

Oxidative addition of the aryl bromide to a Cu(I) complex.

Halogen exchange on the copper center, where a fluoride ligand displaces the bromide.

Reductive elimination to form the C-F bond and regenerate the Cu(I) catalyst.

Palladium catalysis offers another powerful, albeit more contemporary, paradigm. While often associated with cross-coupling to form C-C bonds, palladium catalysts have been developed for C-F bond formation. One advanced strategy is the palladium-catalyzed C-H fluorination . This method could, in principle, directly fluorinate a protected naphthalen-2-ol derivative at the C-4 position. These reactions often require a directing group to guide the catalyst to the correct C-H bond for activation. The reaction proceeds through a high-valent Pd(IV)-Fluoride intermediate, which undergoes reductive elimination to form the C-F bond. nih.gov While synthetically elegant, achieving the desired regioselectivity on a simple naphthol scaffold remains a significant research challenge.

| Catalytic Approach | Precursor | Metal Catalyst (Example) | General Reaction Type |

| Catalytic Halogen Exchange | 4-Bromonaphthalen-2-ol | Copper(I) Iodide, Nickel(II) Bromide | Aromatic Finkelstein Reaction |

| Directed C-H Fluorination | Naphthalen-2-ol (protected) | Palladium(II) Acetate | C-H Activation/Functionalization |

Metal-Free and Organocatalytic Systems for Fluorine Introduction

The direct fluorination of naphthols without the use of transition metals is a significant area of research, aimed at reducing cost and metal contamination in the final products. These methods primarily rely on electrophilic fluorinating agents and, more recently, sophisticated organocatalysts.

One prominent metal-free approach involves the direct electrophilic fluorination of 2-naphthol. Reagents such as N-fluorobenzenesulfonimide (NFSI) can be used for this transformation. In the absence of any catalyst, the reaction of electron-rich arenes, including naphthols, with NFSI under solvent-free conditions can furnish mono-fluorinated products. rsc.org However, controlling regioselectivity can be a challenge, sometimes leading to mixtures of isomers. rsc.org For instance, the fluorination of 1-naphthol with NFSI has been reported to yield a mixture of regioisomeric mono-fluorides. rsc.org

A transition-metal-free protocol for synthesizing substituted 5-fluoronaphthalen-1-ols from 2-allyl-3-(trifluoromethyl)phenols has been described. nih.gov This method proceeds through the selective activation of two C-F bonds, formation of a hexatriene intermediate, a 6π electrocyclization, and subsequent rearomatization. nih.gov This strategy highlights a novel pathway to fluorinated naphthols by constructing the ring system with the fluorine atom already incorporated in the precursor. nih.gov

Organocatalysis offers a powerful strategy for enantioselective fluorination. While direct application to this compound synthesis is an emerging area, the principles are well-established for other substrates like aldehydes. princeton.eduresearchgate.net Enamine catalysis, for example, can generate α-fluoro aldehydes with high enantioselectivity using an imidazolidinone catalyst and an electrophilic fluorine source like NFSI. princeton.eduresearchgate.net This concept can be extended to naphthol derivatives by designing appropriate organocatalysts that can activate the naphthol ring towards regioselective electrophilic attack by an N-F reagent.

| Reagent/Catalyst System | Substrate Type | Key Features |

| N-Fluorobenzenesulfonimide (NFSI) | Electron-Rich Arenes (e.g., Naphthols) | Can proceed without a catalyst; regioselectivity can be challenging. rsc.org |

| Base-mediated cyclization | 2-allyl-3-(trifluoromethyl)phenols | Transition-metal-free synthesis via C-F activation and electrocyclization. nih.gov |

| Imidazolidinone Organocatalyst / NFSI | Aldehydes | Demonstrates principle of organocatalytic α-fluorination; potential for extension to naphthols. princeton.edu |

Heterogeneous Catalysis in Alkylation and Functionalization of Naphthols

Zeolite-based catalysts are particularly effective for Friedel-Crafts alkylation of naphthols. rsc.org An iron oxide nanocatalyst supported on potassium-exchanged zeolite-Y (Fe₂O₃-KY) has been shown to be an efficient and reusable heterogeneous catalyst for the selective α-H functionalization (alkylation) of 2-naphthols with various primary aromatic alcohols. rsc.orgnih.gov The reaction proceeds at 110 °C, and the catalyst's performance is superior to homogeneous iron salts like FeCl₃ or neat zeolites, demonstrating the synergistic effect of the iron oxide nanoparticles and the zeolite support. rsc.org

The functionalization of 2-naphthol is also a key step in multicomponent reactions to form chromenes, where heterogeneous catalysts like piperazine-functionalized nickel–ferrite nanocatalysts and prolinamide-functionalized polyacrylonitrile have been employed effectively. mdpi.com While not direct fluorination, these methods demonstrate the utility of heterogeneous catalysts in modifying the naphthol skeleton.

For the direct alkylation of the naphthalene core, large-pore zeolites such as zeolite Y, modified with cations having a radius of at least 2.5 Å, have been used to improve selectivity for mono-alkylation products. google.com Such modifications are key to controlling the reaction and preventing the formation of poly-alkylated byproducts. google.com

| Catalyst | Reaction Type | Substrate | Key Advantages |

| Fe₂O₃-KY (Iron oxide on Zeolite-Y) | C(1)–H Alkylation | 2-Naphthols | Reusable, selective for α-functionalization, avoids expensive metals. rsc.orgnih.gov |

| Zeolite Y (Cation-modified) | Naphthalene Alkylation | Naphthalene | Good selectivity for mono-substituted products. google.com |

| Montmorillonite K30 clay | Betti Synthesis | 2-Naphthol, Aldehydes, Amines | Commercially available, operates under neat conditions. mdpi.com |

| Vanadium-substituted Keggin heteropolyacid | Oxidation | Naphthols | Mild conditions (room temperature), effective for oxidation to quinones. researchgate.net |

Advanced Synthetic Protocols and Process Intensification

Process intensification aims to develop smaller, more efficient, and safer chemical production methods. For the synthesis of specialty chemicals like this compound, advanced protocols involving continuous flow reactors and alternative energy sources are highly advantageous.

Continuous Flow Reactor Applications for Fluoronaphthol Synthesis

Continuous flow chemistry offers significant advantages for fluorination reactions, which often involve hazardous reagents or highly exothermic processes. vapourtec.com Flow microreactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. beilstein-journals.org

The electrophilic fluorination of aromatic compounds has been successfully demonstrated in continuous-flow systems. beilstein-journals.org For example, a flow microreactor can be used for the reaction of aryllithiums with electrophilic fluorinating agents like NFSI. beilstein-journals.org A potential flow process for this compound could involve pumping a solution of 2-naphthol and an electrophilic fluorinating agent (e.g., Selectfluor™) through a heated coil reactor. The precise temperature control minimizes byproduct formation. Furthermore, in-line purification using scavenger resins or packed-bed columns can be integrated into the flow system, allowing for the direct isolation of a clean product stream, which simplifies work-up procedures. vapourtec.comresearchgate.net

Flow systems are also ideal for handling hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST), which converts alcohols to fluoro derivatives. beilstein-journals.org The contained environment of the reactor minimizes operator exposure. vapourtec.com Electrochemical fluorination in flow is another advanced technique, where a transient (difluoroiodo)arene is generated electrochemically and used immediately in a downstream reaction, enhancing safety and efficiency. rsc.org

| Flow Chemistry Advantage | Application in Fluoronaphthol Synthesis | Relevant Reagents/Setups |

| Enhanced Safety | Handling of hazardous reagents like DAST or elemental fluorine. vapourtec.combeilstein-journals.org | Contained coil or micro-channel reactors. beilstein-journals.org |

| Precise Temperature Control | Minimizing byproducts in exothermic electrophilic fluorination. | Heated reactor coils, precise pump control. researchgate.net |

| Scalability & Productivity | Increased throughput compared to batch processing. | Automated systems with continuous reagent feed. rsc.org |

| In-line Purification | Removal of excess reagents and byproducts without traditional work-up. | Packed-bed columns with scavenger resins (e.g., Quadrapure-DMA). researchgate.net |

Mechanochemical Activation in Fluorination Reactions

Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to induce chemical reactions, is an emerging sustainable synthesis method. It can reduce or eliminate the need for solvents and sometimes enables reactions that are difficult to achieve in solution.

The electrophilic fluorination of naphthols has been achieved using mechanochemical methods. researchgate.net In a typical procedure, a mixture of the naphthol substrate and an electrophilic fluorinating agent, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄ or Selectfluor™), is milled in a ball mill. researchgate.netcore.ac.uk This solvent-free approach can lead to the formation of the desired fluorinated product.

The efficiency and selectivity of mechanochemical fluorination can be significantly enhanced through a technique known as liquid-assisted grinding (LAG). core.ac.uk The addition of substoichiometric amounts of a liquid, such as an ionic liquid or acetonitrile, can accelerate the reaction rate. researchgate.netcore.ac.uk For the fluorination of 1,3-dicarbonyls with Selectfluor™, LAG with acetonitrile was found to dramatically improve selectivity. core.ac.uk This principle is directly applicable to the fluorination of naphthols, where the additive can influence the crystalline structure and mobility of reactants within the milling vessel, thereby directing the reaction towards the desired regioisomer.

Solvent-Free Synthesis Conditions for Aromatic Fluorination

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer benefits such as reduced waste, lower costs, and simplified product isolation. researchgate.net

The solvent-free electrophilic fluorination of electron-rich aromatic compounds, including naphthalene-2-ol, has been shown to be highly effective. researchgate.netresearchgate.net The reaction can be carried out by heating a mixture of the solid aromatic substrate with a solid N-F fluorinating reagent like F-TEDA-BF₄ or NFSI. rsc.orgresearchgate.net The reaction proceeds in the solid state or in a melt, depending on the melting points of the reactants. researchgate.net

For the reaction between naphthalene-2-ol and F-TEDA-BF₄, the process can be facilitated by the addition of alkali metal carbonates. researchgate.net This method allows for efficient isolation of the fluorinated product by vacuum sublimation, avoiding the need for solvent-based chromatography. researchgate.net Studies on the fluorination of various arenes with NFSI under solvent-free conditions have demonstrated that this approach can sometimes offer different selectivity compared to reactions performed in solution. rsc.org

| Method | Reagent | Conditions | Key Findings |

| Solid-State Reaction | F-TEDA-BF₄ | Heating with alkali metal carbonates. | Allows for easy product isolation via sublimation; low environmental impact. researchgate.net |

| Melt Reaction | NFSI | Heating substrate and reagent mixture above melting point. | Can provide different selectivity compared to solution-phase reactions. rsc.orgresearchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 4 Fluoronaphthalen 2 Ol and Its Analogs

Elucidation of Reaction Mechanisms in Naphthalene (B1677914) Functionalization

The functionalization of the naphthalene core is achieved through various reaction pathways, each with distinct mechanisms. Understanding these pathways, including C-H activation, nucleophilic aromatic substitution, and radical-mediated sequences, is critical for the strategic synthesis of complex naphthalene-based molecules. researchgate.net Isotopic labeling is a key technique used to trace the journey of an isotope through a reaction, helping to elucidate these complex mechanisms. wikipedia.org

Studies on C-H Activation and Arylation Processes

Direct C-H bond functionalization has become a powerful tool for derivatizing organic molecules, bypassing the need for pre-functionalized starting materials. researchgate.netemory.edu In the context of naphthalene and its analogs, palladium-catalyzed C-H arylation is a prominent method for creating C-C bonds.

Mechanistic studies suggest these reactions can proceed through different catalytic cycles. One proposed mechanism involves a Pd(II)/Pd(IV) redox cycle. researchgate.net In this pathway, the C-H activation step is a key feature. Another common pathway is a Pd(0)/Pd(II) manifold, particularly when using reagents like diaryliodonium salts. nih.govnih.gov DFT calculations on the oxidative C-H arylation of (poly)fluoroarenes with aryl pinacol (B44631) boronates predict a low energy barrier for a concerted metalation-deprotonation (CMD) process. nih.gov This step leads to the selective formation of a Pd(Arrich)(Arpoor) complex, which then undergoes reductive elimination to yield the desired biaryl product. nih.gov The use of directing groups, such as carboxylic acids, can enable highly site-selective functionalization, for instance, at the C5 or C8 positions of the naphthalene ring. dntb.gov.uarsc.org

| Proposed Catalytic Cycle | Key Mechanistic Step | Typical Reagents | Reference |

|---|---|---|---|

| Pd(II)/Pd(IV) | C-H Activation | Arylating agent with an oxidant | researchgate.net |

| Pd(0)/Pd(II) | Oxidative Addition/Reductive Elimination | Diaryliodonium salts | nih.govnih.gov |

| Pd(II) (via CMD) | Concerted Metalation-Deprotonation | Aryl pinacol boronates | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluoroarenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, especially for introducing nucleophiles. masterorganicchemistry.com The reaction is particularly effective on electron-poor aromatic systems. masterorganicchemistry.com Traditionally, the SNAr mechanism is depicted as a two-step addition-elimination process that proceeds through a negatively charged Meisenheimer complex. nih.govnih.gov The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

However, recent studies provide evidence that many SNAr reactions, particularly with highly reactive nucleophiles or less-activated substrates, may proceed through a concerted mechanism (CSNAr). nih.govnih.govacs.org In a concerted pathway, the bond formation with the incoming nucleophile and the cleavage of the bond to the leaving group occur in a single transition state, avoiding the formation of a high-energy Meisenheimer intermediate. nih.gov DFT calculations on the SNAr reaction of fluoronaphthalene derivatives with methylthiolate indicate that the concerted mechanism has a lower activation energy barrier compared to the stepwise pathway. researchgate.net

Interestingly, in the context of SNAr on haloarenes, fluoride (B91410) is often the best leaving group among the halogens. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group. The high electronegativity of fluorine creates a more polarized C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

Radical-Mediated Reaction Sequences and Crossover Mechanisms

Radical reactions offer unique pathways for the functionalization of aromatic compounds, often displaying different reactivity and selectivity compared to ionic mechanisms. nih.gov These reactions can be initiated by various means, including photoredox catalysis or the use of radical initiators. nih.gov

For naphthalenes, radical-mediated processes can lead to the formation of valuable products. For instance, a three-component reaction involving naphthalenes, olefins, and alkyl bromides has been developed, proceeding through a free-radical mechanism. rsc.org In atmospheric chemistry, the OH radical-initiated reaction of naphthalene is a significant degradation pathway that produces a variety of oxidation products, such as 2-formylcinnamaldehyde, through complex radical-mediated sequences. researchgate.netresearchgate.net The coupling of polyfluoroalkyl radicals to olefins, mediated by radical species on water, has also been employed for C-C bond formation. nih.gov The chemoselectivity of radical reactions is a key advantage, allowing for the functionalization of complex molecules with sensitive functional groups. nih.gov

Catalytic Cycle Analysis and Catalyst Deactivation Studies

A thorough analysis of the catalytic cycle is essential for understanding and improving catalyzed reactions like C-H arylation. Kinetic studies can reveal important features of the reaction progress. For example, the observation of a significant induction period and a sigmoidal reaction profile in the Pd/C-catalyzed arylation of naphthalene suggests that the active catalytic species is formed in situ. nih.gov Pre-activation of the catalyst can significantly reduce this induction period. nih.gov

Catalyst deactivation is a critical issue that can limit the efficiency of a transformation. In palladium-catalyzed reactions, deactivation can occur through various pathways. For instance, in the oxidative C-H arylation of fluoroarenes, the formation of stable complexes like [PdL₂(C₆F₅)₂] could potentially deactivate the catalyst by being resistant to reductive elimination. nih.gov Therefore, the reaction conditions must be optimized to ensure that the desired catalytic cycle, involving the formation of a [Pd(solvent)₂(ArF)(Ar)] intermediate, is favored to promote the productive reductive elimination step. nih.gov Understanding these deactivation pathways is key to developing more robust and efficient catalytic systems. researchgate.net

Stereochemical and Regiochemical Control in Fluoronaphthalene Synthesis

Achieving control over regioselectivity is a central challenge in the synthesis and functionalization of substituted naphthalenes. The inherent electronic properties and steric environment of the naphthalene ring often lead to mixtures of isomers. However, catalytic methods have been developed to achieve high levels of regiocontrol.

For example, in the direct C-H arylation of naphthalene using Pd/C, excellent α:β selectivities of >94:6 can be achieved. nih.gov The choice of directing group is also a powerful strategy. The use of a carboxylic acid group at the C1 position of naphthalene can direct palladium-catalyzed arylation exclusively to the C8–H position. rsc.org Similarly, ruthenium-catalyzed reactions can achieve site-selective C5-H alkylation of 1-naphthoic acids. dntb.gov.ua

The synthesis of specific fluoronaphthalene isomers, such as 1-fluoronaphthalene, often relies on classical methods like the Balz–Schiemann reaction. This multi-step process involves the diazotization of a naphthylamine, followed by reaction with a fluorine source (e.g., fluoroboric acid) and subsequent thermal decomposition of the resulting diazonium salt. chemicalbook.compatsnap.comgoogle.comgoogle.comgoogle.comwipo.int Controlling the conditions of each step is crucial to minimize the formation of isomeric impurities. google.com While stereochemical control is highly relevant for reactions involving saturated ring systems like dihydronaphthalenes, nih.gov for functionalization on the aromatic naphthalene core, the primary focus is on achieving regiochemical control.

| Substrate | Reaction Type | Catalyst/Reagent | Position Functionalized | Selectivity | Reference |

|---|---|---|---|---|---|

| Naphthalene | C-H Arylation | Pd/C | α (C1) vs. β (C2) | >94:6 | nih.gov |

| 1-Naphthoic Acid | C-H Arylation | Palladium Catalyst | C8 | Exclusive | rsc.org |

| 1-Naphthoic Acid | C-H Alkylation | Ruthenium Catalyst | C5 | Site-selective | dntb.gov.ua |

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are powerful tools for probing reaction mechanisms, particularly for steps involving bond cleavage. wikipedia.orgsemanticscholar.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, kH) to that of the same molecule with a heavier isotope (e.g., deuterium, kD). pkusz.edu.cn

A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-determining step of a reaction. pkusz.edu.cnnih.gov This effect arises from the difference in zero-point energies of the C-H and C-D bonds. pkusz.edu.cn The magnitude of the KIE can provide further details; for instance, very large KIE values can be indicative of quantum mechanical tunneling. nih.gov Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not the rate-determining step. pkusz.edu.cn

In the study of C-H activation mechanisms, KIE experiments are invaluable. researchgate.net For example, a KIE value of ~3 was determined for a palladium-catalyzed C-H activation reaction, which is consistent with C-H cleavage occurring during or before the rate-determining step. researchgate.net The synthesis of specifically labeled naphthalene derivatives allows for these studies, providing crucial data to support or refute proposed mechanistic pathways. nih.govnih.gov These experimental techniques, combined with computational studies, offer a detailed picture of the transition states and energy profiles of complex chemical transformations. semanticscholar.org

Advanced Spectroscopic Characterization for Structural and Electronic Profiling

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the precise determination of molecular structure in solution. For 4-Fluoronaphthalen-2-ol, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

Proton (¹H) and Carbon-¹³C NMR for Structural Elucidation and Signal Assignment

The ¹H NMR spectrum of this compound is expected to display a series of signals in the aromatic region, characteristic of the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the fluorine atom. Protons on the same ring as the hydroxyl group will generally be more shielded (shifted to a lower ppm value) compared to those in unsubstituted naphthalene, while the fluorine atom will deshield adjacent protons.

Similarly, the ¹³C NMR spectrum will show distinct resonances for each of the ten carbon atoms in the naphthalene skeleton. The carbon atom attached to the hydroxyl group (C-2) is expected to be significantly deshielded, appearing at a high chemical shift, while the carbon bonded to the fluorine atom (C-4) will also be deshielded and will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The remaining carbon signals can be assigned based on their chemical shifts and coupling patterns in proton-coupled spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| H-1 | 7.2-7.4 | C-1: 110-115 | d, JH-F ≈ 8-10 Hz |

| C-2 | - | C-2: 150-155 | s |

| H-3 | 6.9-7.1 | C-3: 105-110 | d, JH-F ≈ 2-3 Hz |

| C-4 | - | C-4: 155-160 | d, ¹JC-F ≈ 240-250 Hz |

| H-5 | 7.7-7.9 | C-5: 125-130 | d, J ≈ 8-9 Hz |

| H-6 | 7.3-7.5 | C-6: 120-125 | t, J ≈ 7-8 Hz |

| H-7 | 7.4-7.6 | C-7: 125-130 | t, J ≈ 7-8 Hz |

| H-8 | 7.8-8.0 | C-8: 128-132 | d, J ≈ 8-9 Hz |

| C-4a | - | C-4a: 120-125 | d, ²JC-F ≈ 20-25 Hz |

| C-8a | - | C-8a: 130-135 | s |

| OH | 5.0-6.0 | - | br s |

Note: These are predicted values based on known substituent effects on the naphthalene ring system. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorination Site Determination and Local Electronic Environment Assessment

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine nucleus. hmdb.ca For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atom. chemguide.co.uk Aromatic fluorine compounds typically exhibit chemical shifts in the range of -100 to -170 ppm relative to a standard such as CFCl₃. chemguide.co.ukpdx.edu The precise chemical shift for this compound will be influenced by the electronic effects of the hydroxyl group and the naphthalene ring system. Furthermore, coupling between the fluorine nucleus and nearby protons (H-3 and H-1) will result in a complex multiplet, providing further structural confirmation. thermofisher.com

Investigation of Intramolecular and Intermolecular Hydrogen Bonding via NMR Chemical Shifts

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) in close proximity within the this compound molecule raises the possibility of intramolecular hydrogen bonding. This can be investigated by examining the chemical shift of the hydroxyl proton in different solvents. In non-polar solvents, an intramolecular hydrogen bond would lead to a downfield shift of the hydroxyl proton signal compared to a similar compound without the fluorine atom. The addition of a hydrogen-bond-accepting solvent, such as DMSO-d₆, would be expected to disrupt this intramolecular bond in favor of intermolecular hydrogen bonding with the solvent, leading to a further change in the hydroxyl proton's chemical shift. nih.gov Temperature-dependent NMR studies can also provide evidence for hydrogen bonding, as the chemical shift of a hydrogen-bonded proton is often temperature-dependent. thermofisher.com

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₀H₇FO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight of 162.0481 g/mol .

The fragmentation of the molecular ion under electron ionization (EI) would be expected to follow patterns characteristic of aromatic alcohols. libretexts.org Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 162 | [C₁₀H₇FO]⁺ | - |

| 134 | [C₉H₆F]⁺ | CO |

| 133 | [C₉H₅F]⁺ | HCO |

| 115 | [C₈H₄F]⁺ | C₂H₂ |

| 105 | [C₇H₅F]⁺ | HCN |

Note: The fragmentation pattern is a prediction based on the general behavior of aromatic alcohols and may not represent all observed fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.org A strong absorption due to the C-O stretching vibration should appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring will likely produce several bands in the 1450-1650 cm⁻¹ range. A strong band corresponding to the C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region. oregonstate.edu

Raman spectroscopy, which is sensitive to non-polar bonds, will complement the IR data. The symmetric stretching of the naphthalene ring system should give rise to strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |

| Aromatic C=C Stretch | 1450-1650 (multiple, medium-strong) | Strong |

| C-O Stretch | 1200-1300 (strong) | Medium |

| C-F Stretch | 1100-1250 (strong) | Medium |

Note: These are predicted frequency ranges based on characteristic group frequencies.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Emission Characteristics

UV-Vis absorption and fluorescence emission spectroscopy provide insights into the electronic structure and transitions within a molecule. The naphthalene ring system is a well-known chromophore. The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands characteristic of the naphthalene π-electron system. shimadzu.com The presence of the hydroxyl and fluorine substituents will likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene, due to their electronic effects on the conjugated system.

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum will typically be a mirror image of the longest-wavelength absorption band and will occur at a longer wavelength (lower energy) than the absorption. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be influenced by factors such as solvent polarity and hydrogen bonding.

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value |

| UV-Vis Absorption | |

| λmax 1 | ~220-240 nm |

| λmax 2 | ~270-290 nm |

| λmax 3 | ~320-340 nm |

| Fluorescence Emission | |

| λem | ~340-380 nm |

Note: These are estimated values based on the spectra of similar naphthalene derivatives. Actual values will depend on the solvent used.

Theoretical and Computational Chemistry of 4 Fluoronaphthalen 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure and equilibrium geometry of molecules. uobabylon.edu.iq For 4-Fluoronaphthalen-2-ol, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-31G(d,p), are used to determine the molecule's lowest-energy conformation. uobabylon.edu.iqresearchgate.net This process, known as geometry optimization, systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is found, which corresponds to the equilibrium molecular structure.

The optimization yields crucial data, including bond lengths, bond angles, and dihedral angles that define the molecular architecture. For instance, the calculations would reveal the planarity of the naphthalene (B1677914) ring system, with slight distortions introduced by the electron-donating hydroxyl (-OH) and electron-withdrawing fluorine (-F) substituents. acs.org The C-F and C-O bond lengths would be predicted with high accuracy, alongside the geometry of the hydroxyl group. Theoretical calculations for related naphthalene derivatives have shown good agreement with experimental data where available. uobabylon.edu.iq

Below is a representative table of optimized geometric parameters for this compound, as would be predicted from a DFT B3LYP/6-31G(d,p) calculation.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-O | 1.36 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C4-F | 1.35 Å |

| Bond Angle | C1-C2-C3 | 120.5° |

| Bond Angle | C2-O-H | 109.1° |

| Bond Angle | C3-C4-F | 119.8° |

| Dihedral Angle | C3-C2-O-H | 0.0° / 180.0° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which is invaluable for structure verification. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be calculated with considerable accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. researchgate.netacs.org This approach computes the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F).

The calculated shielding values (σ) are then converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C). To improve accuracy and account for systematic errors in the computational method, a linear regression analysis between the calculated shielding constants and experimental chemical shifts for a set of related compounds is often performed. nih.govresearchgate.net This yields a scaling equation that can be applied to the target molecule. For ¹⁹F NMR, predictions using DFT methods have been shown to achieve a mean absolute deviation of around 2-3 ppm for aromatic compounds. nih.gov

The following table presents hypothetical, yet realistic, predicted NMR chemical shifts for this compound compared against plausible experimental values.

| Nucleus | Position | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|---|

| ¹⁹F | C4-F | -125.4 | -124.8 |

| ¹³C | C2 | 152.1 | 151.5 |

| ¹³C | C4 | 155.8 (JCF) | 155.0 (JCF) |

| ¹H | O-H | 5.30 | 5.25 |

| ¹H | H1 | 7.15 | 7.10 |

Computational Modeling of Reactivity and Reaction Pathways

The reactivity of this compound can be effectively modeled by exploring the potential energy surface (PES) for specific reactions. A common application is predicting the regioselectivity of electrophilic aromatic substitution. Computational methods can determine the most likely sites for an electrophile to attack the naphthalene ring by calculating the activation energies for each possible pathway. nih.gov

This involves locating the transition state structures for the formation of the sigma-complex (arenium ion) intermediates at each position. The relative energies of these transition states, and the stability of the intermediates themselves, dictate the reaction's outcome. For this compound, the powerful activating, ortho-, para-directing hydroxyl group and the deactivating, ortho-, para-directing fluorine group exert competing influences. DFT calculations can quantify these effects. The hydroxyl group's influence is generally dominant, directing substitution to positions 1 and 3. Computational models would predict the relative barrier heights for attack at each available carbon atom, thus providing a quantitative prediction of the major and minor products under kinetic control. nih.gov

Analysis of Intermolecular Interactions and Non-Covalent Forces, including C-H···F and O-H···F Hydrogen Bonds

Non-covalent interactions are critical in determining the solid-state structure and physical properties of molecular compounds. For this compound, key interactions include conventional O-H···O hydrogen bonds and weaker O-H···F and C-H···F hydrogen bonds. The nature and strength of these interactions can be analyzed using several computational techniques.

Natural Bond Orbital (NBO) analysis quantifies these interactions by examining the delocalization of electron density between a filled Lewis-type orbital (the hydrogen bond acceptor's lone pair) and an unfilled non-Lewis-type orbital (the anti-bonding orbital of the donor, e.g., σ*O-H). nih.govresearchgate.net The second-order perturbation energy (E(2)) associated with this delocalization provides a direct measure of the interaction's strength. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ). nih.gov A bond critical point (BCP) between two atoms is evidence of an interaction. The values of the electron density and its Laplacian at the BCP provide insight into the nature of the bond, distinguishing between covalent bonds and weaker non-covalent interactions like hydrogen bonds. researchgate.net

| Interaction Type | Donor···Acceptor | Predicted Distance (Å) | Predicted NBO E(2) (kcal/mol) |

|---|---|---|---|

| Strong Hydrogen Bond | O-H···O | 1.85 | ~ 6-8 |

| Weak Hydrogen Bond | O-H···F | 2.10 | ~ 1-2 |

| Weak Hydrogen Bond | C-H···F | 2.45 | ~ 0.5-1 |

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Ab Initio Methods

While the naphthalene core of this compound is rigid, the molecule possesses conformational flexibility due to the rotation of the hydroxyl group's hydrogen atom around the C2-O bond. Understanding the energy landscape of this rotation is crucial for describing the molecule's behavior. libretexts.org

A potential energy surface (PES) scan is a standard computational procedure for this type of analysis. q-chem.com During a "relaxed" PES scan, the dihedral angle of interest (in this case, C3-C2-O-H) is systematically varied in small increments (e.g., 10°). At each fixed angle, the energy of the rest of the molecule is minimized. q-chem.com This process generates a plot of potential energy versus the dihedral angle, revealing the locations of energy minima (stable conformers) and maxima (rotational barriers). youtube.com

For this compound, two planar conformers are expected to be the most stable: one where the O-H bond is syn-periplanar to the C3-C2 bond (dihedral angle ≈ 0°) and another where it is anti-periplanar (dihedral angle ≈ 180°). Ab initio or DFT calculations can precisely determine the relative energies of these conformers and the height of the energy barrier that separates them. researchgate.net

| Conformer | C3-C2-O-H Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| Syn-periplanar (Minimum) | 0° | 0.00 |

| Transition State | ~90° | ~2.5 |

| Anti-periplanar (Minimum) | 180° | ~0.5 |

Exploration of Derivatives and Analogs of 4 Fluoronaphthalen 2 Ol

Synthesis and Functionalization of Naphthalene-2-ol Derivatives with Varying Fluorine Substitution Patterns

The synthesis of naphthalene-2-ol derivatives with varying fluorine substitution patterns allows for a systematic investigation of how the number and position of fluorine atoms influence the physicochemical and biological properties of the resulting compounds. A key strategy for creating polyfluorinated naphthols involves the nucleophilic substitution of fluorine in highly fluorinated precursors.

A notable example is the synthesis of 1,3,4,5,6,7,8-heptafluoronaphthalen-2-ol from octafluoronaphthalene. The reaction is carried out by treating octafluoronaphthalene with potassium hydroxide in tert-butanol at elevated temperatures. This process results in the selective replacement of one fluorine atom with a hydroxyl group, yielding the heptafluorinated naphthol derivative. rsc.org The reaction conditions are summarized in the table below.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |

| Octafluoronaphthalene | Potassium Hydroxide (KOH) | tert-Butanol | 90 °C | 4 hours | 1,3,4,5,6,7,8-Heptafluoronaphthalen-2-ol |

This method provides a viable route to highly fluorinated naphthalene-2-ol derivatives, which can serve as versatile building blocks for further functionalization. The resulting compounds are characterized using various spectroscopic techniques, including 13C NMR and 19F NMR, to confirm their structure. rsc.org

Comparative Studies with Positional Isomers (e.g., 4-Fluoronaphthalen-1-ol)

The biological and chemical properties of fluorinated naphthalenes are significantly influenced by the position of the fluorine and hydroxyl substituents on the naphthalene (B1677914) ring. Comparing 4-Fluoronaphthalen-2-ol with its positional isomer, 4-Fluoronaphthalen-1-ol, provides valuable insights into these structure-property relationships.

While direct comparative studies are limited, a comparison of their individual physicochemical properties can be informative. The properties of 4-Fluoronaphthalen-1-ol are summarized in the table below.

| Property | 4-Fluoronaphthalen-1-ol |

| CAS Number | 315-53-7 guidechem.comcymitquimica.com |

| Molecular Formula | C10H7FO guidechem.comcymitquimica.com |

| Molecular Weight | 162.16 g/mol guidechem.com |

| Appearance | Pale Brown Solid guidechem.com |

| pKa | 9.73 ± 0.40 (Predicted) guidechem.comchemicalbook.com |

| Solubility | Slightly soluble in Chloroform and Methanol chemicalbook.com |

These properties can be contrasted with those of this compound to understand the impact of the hydroxyl group's position on factors like acidity (pKa) and solubility. The difference in the electronic environment of the hydroxyl group in the 1- and 2-positions of the naphthalene ring, influenced by the fluorine atom at the 4-position, is a key determinant of their differing properties.

Introduction of Additional Functional Groups on the Naphthalene Ring System

The introduction of additional functional groups onto the this compound scaffold is a key strategy for modulating its chemical reactivity and biological activity. A variety of synthetic methods can be employed to introduce groups such as nitro, amino, and alkyl groups.

Nitration: The introduction of a nitro group can be achieved through electrophilic aromatic substitution. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization, such as in the synthesis of Schiff bases. For instance, 2-nitrobenzaldehyde, a related nitro-aromatic compound, is a precursor for various derivatives with biological activities.

Alkylation and Halogenation: The naphthalene ring can undergo alkylation and halogenation reactions. For example, multi-butylnaphthalene can be synthesized using trifluoromethanesulfonic acid as a catalyst. mdpi.com Halofluorination and fluoroselenation of cyclic olefins represent methods for introducing both a halogen and a fluorine atom across a double bond, which could be adapted for naphthalene derivatives. beilstein-journals.org

Synthesis of Amino Acid Derivatives: Fluorinated amino acid derivatives can be synthesized through various methods, including photoredox-catalyzed carbofluorination of dehydroalanine derivatives. nih.gov This approach allows for the incorporation of non-stabilized alkyl radicals to furnish a wide range of fluorinated unnatural amino acids. nih.gov

The following table summarizes some general strategies for introducing functional groups that could be applied to the this compound system.

| Reaction | Reagents/Catalysts | Functional Group Introduced |

| Nitration | Nitrating agents (e.g., HNO3/H2SO4) | -NO2 |

| Reduction of Nitro Group | Reducing agents (e.g., Sn/HCl) | -NH2 |

| Alkylation | Alkylating agents, Trifluoromethanesulfonic acid | Alkyl groups |

| Halogenation | Halogenating agents (e.g., NBS, Br2) | -Br, -Cl |

Research on Fused Heterocyclic Systems Incorporating Fluorinated Naphthalene Moieties

The fusion of heterocyclic rings to the fluorinated naphthalene core of this compound can lead to the creation of novel compounds with unique photophysical and biological properties. The electron-rich nature of the naphthol ring system makes it a suitable starting material for the construction of various heterocyclic structures, such as benzofurans and naphthofurans.

One approach involves the synthesis of fluorinated benzofurans through a tandem SNAr-cyclocondensation strategy. nih.gov This method has been used to create a library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.gov While this example starts with a perfluorinated benzonitrile, the principles could be adapted to fluorinated naphthalene precursors.

Another relevant synthetic route is the palladium-catalyzed synthesis of difluoromethylene-containing dihydrobenzofurans, followed by an intramolecular Heck reaction. researchgate.net Subsequent defluorinative allylic substitution can then yield 2-fluorobenzofurans. researchgate.net

The synthesis of naphthofuran derivatives has also been reported, with some methods allowing for the incorporation of electron-withdrawing groups like chlorine and fluorine on the parent ring. google.com These strategies highlight the potential for creating a diverse range of fused heterocyclic systems derived from fluorinated naphthalenes.

Design and Synthesis of Polyfluorinated Naphthalene Compounds

The design and synthesis of polyfluorinated naphthalene compounds are driven by the unique properties conferred by multiple fluorine atoms, such as enhanced thermal stability, lipophilicity, and metabolic stability.

One strategy for synthesizing polyfluorinated phenols involves the reaction of a precursor compound in a solvent at elevated temperature and pressure in the presence of a catalyst, with reported yields exceeding 80%. google.com

A significant area of research is in polyfluorinated naphthalene diimides (NDIs), which are of interest for their applications in organic electronics. nih.gov The synthesis of these compounds often involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with fluorinated amines. nih.gov For example, Naphthalene-1,4,5,8-tetracarboxyl-bis-2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl-hydrazimide has been synthesized and characterized. nih.gov

The synthesis of polyfluorinated thiacalixarenes has also been achieved using perfluoro-m-xylene as a building block. mdpi.com This demonstrates the utility of polyfluorinated aromatics in constructing complex macrocyclic structures.

The following table provides examples of synthesized polyfluorinated naphthalene derivatives.

| Compound Class | Synthetic Precursors | Key Features |

| Polyfluorinated Naphthalene-bis-hydrazimides | Naphthalene-1,4,5,8-tetracarboxylic dianhydride, fluorinated phenylhydrazines | Highly fluorinated peripheral aromatic rings, potential for n-type semiconductors nih.gov |

| Polyfluorinated Thiacalixarenes | Perfluoro-m-xylene, thiourea or dithiols | Macrocyclic structures with multiple fluorinated aromatic units mdpi.com |

| Heptafluoronaphthalen-2-ol | Octafluoronaphthalene | Highly fluorinated naphthol derivative rsc.org |

Applications in Advanced Chemical and Materials Sciences

4-Fluoronaphthalen-2-ol as a Versatile Synthetic Intermediate in Organic Synthesis

In organic synthesis, the true value of an intermediate lies in its ability to participate in a variety of chemical transformations to build more complex molecular architectures. This compound, possessing a reactive hydroxyl group and a fluorinated aromatic system, serves as a key precursor in multi-step synthetic sequences. patsnap.commit.edu Chemists utilize this compound to construct larger molecules in a controlled and efficient manner, often employing continuous flow techniques to combine multiple reaction steps into a single, streamlined operation. mit.edu

The naphthalene (B1677914) core provides a rigid, planar structure that can be further functionalized. Halogenated naphthols are particularly valuable starting materials for transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, which are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of both a hydroxyl group and a fluorine atom offers multiple reaction sites. The hydroxyl group can be easily converted into other functional groups or used as a directing group in electrophilic aromatic substitution reactions. For instance, it can be transformed into a triflate, a good leaving group for cross-coupling reactions, or used to direct ortho-lithiation.

Multi-step syntheses often involve the sequential addition of different molecular fragments. patsnap.com The this compound scaffold can be elaborated through reactions such as etherification, esterification, or by participating in condensation reactions to form larger, more complex structures, including various heterocyclic systems. researchgate.netnih.govresearchgate.net The synthesis of heterocyclic compounds, which are central to medicinal chemistry, often relies on versatile intermediates that can be readily modified. researchgate.netnih.gov

Table 1: Synthetic Transformations Involving Naphthol Intermediates This table presents common reactions where a naphthol scaffold, such as this compound, can serve as a key intermediate.

| Reaction Type | Reagents/Conditions | Resulting Structure | Synthetic Utility |

|---|---|---|---|

| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Naphthyl ether | Protection of hydroxyl group, introduction of alkyl chains |

| Esterification (Fischer) | Carboxylic acid, Acid catalyst | Naphthyl ester | Prodrug synthesis, modification of electronic properties |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Aminonaphthalene derivative | Synthesis of pharmacologically active amines |

| Suzuki Coupling | Boronic acid, Palladium catalyst, Base | Aryl-substituted naphthalene | Construction of biaryl scaffolds |

| Mannich Reaction | Aldehyde, Amine | Aminoalkyl naphthol | Access to biologically active aminonaphthols |

Contributions to Medicinal Chemistry Research Through Scaffold Development (excluding clinical data)

The naphthalene framework is a recurring motif in a multitude of biologically active compounds and approved drugs. researchgate.net Its rigid, lipophilic nature allows it to effectively interact with biological targets such as enzymes and receptors. The introduction of a fluorine atom can significantly enhance the therapeutic potential of a molecule.

This compound serves as a foundational scaffold for the synthesis of novel molecules with potential therapeutic applications. The 2-naphthol structure itself is a key intermediate for producing various compounds, including dyes and pharmaceuticals. patsnap.com By starting with the fluorinated analogue, medicinal chemists can systematically build libraries of compounds for biological screening.

For example, aminoalkylnaphthols, which can be synthesized from naphthols through the Mannich reaction, have garnered significant attention for their biological properties. nih.gov Derivatives incorporating the naphthol skeleton have been investigated for a range of activities, including anticancer, antimicrobial, and antitubercular effects. nih.gov Specifically, certain aminonaphthols incorporated into indole derivatives have shown promising results as anticancer agents against human adenocarcinoma mammary gland cell lines. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided sources, its structure is analogous to the naphthol precursors used in these syntheses.

Furthermore, the synthesis of fluorinated chalcone derivatives has been explored for their potential as 5-lipoxygenase inhibitors and for their in vitro antitumor activities. nih.gov The strategic placement of fluorine can lead to compounds with enhanced potency. The general synthetic routes to such bioactive molecules often involve the coupling of different aromatic building blocks, a role for which this compound is well-suited.

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to fine-tune the properties of a drug candidate. Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's electronic properties, conformation, and metabolic stability without significantly increasing its steric bulk.

In the context of this compound, the fluorine atom can modulate several key parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life of a drug in the body.

Binding Affinity: Fluorine can alter the acidity of nearby functional groups, such as the hydroxyl group on the naphthalene ring. This change in pKa can affect how the molecule ionizes at physiological pH and how it interacts with amino acid residues in a protein's active site.

Molecular Conformation: The fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize a particular conformation of the molecule that is optimal for binding to its biological target.

The strategic placement of fluorine on the naphthalene scaffold can therefore be used to enhance the potency, selectivity, and pharmacokinetic properties of potential drug candidates derived from this versatile intermediate.

Integration into Materials Science Research and Development

The unique electronic and photophysical properties of the naphthalene ring system make it an attractive component for advanced organic materials. The incorporation of fluorine can further enhance these properties, leading to applications in optoelectronics and other areas of materials science.

Fluorination is a key strategy in the development of high-performance organic materials. In the context of naphthalene-based systems, introducing fluorine atoms can improve several critical characteristics:

Solubility: Strategic fluorination can increase the solubility of rigid aromatic compounds in common organic solvents, which is crucial for solution-based processing and fabrication of devices. nih.gov

Electronic Properties: The high electronegativity of fluorine makes it a strong electron-withdrawing group. Incorporating fluorine into a conjugated system can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect of designing materials for organic electronics.

Researchers have synthesized fluorinated copolyimides containing naphthalene units, which demonstrate desirable dielectric properties for applications in microelectronics. researchgate.net Similarly, peripherally fluorinated naphthalocyanines have been synthesized and show enhanced solubility and photostability, making them promising for various optical applications. nih.gov

Derivatives of fluorinated naphthalenes are being explored for their potential in a range of optical and electronic applications, particularly in the field of nonlinear optics (NLO). samaterials.com NLO materials are essential for technologies like optical data storage, telecommunications, and laser systems because their optical properties change in response to intense light. samaterials.comdtic.mil

Organic molecules, especially those with extended π-conjugated systems, can exhibit significant NLO responses. samaterials.com The synthesis of fluorinated naphthalocyanines, for example, has led to materials that act as efficient optical limiters, which protect sensitive optical components from damage by high-intensity laser pulses. nih.gov The fluorine atoms in these molecules enhance both their stability and their performance. nih.gov

The electronic properties of naphthalene derivatives make them suitable for use as semiconductors. nih.gov The ability to tune the HOMO and LUMO energy levels through chemical modification, such as fluorination, allows for the design of materials specifically for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). While the direct use of this compound is not explicitly cited, the principles of molecular design in this field strongly suggest its potential as a building block for creating novel, high-performance optoelectronic materials.

Table 2: Potential Applications of Materials Derived from Fluorinated Naphthols This table outlines potential applications based on the properties of fluorinated naphthalene systems.

| Application Area | Key Material Property | Role of Fluorinated Naphthol Scaffold |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Tunable HOMO/LUMO levels, thermal stability | Serves as a building block for host or emissive materials with improved stability and charge-transport properties. |

| Organic Photovoltaics (OPVs) | Electron-accepting/donating character, broad absorption | Can be incorporated into donor or acceptor polymers to optimize energy level alignment and device efficiency. |

| Nonlinear Optics (NLO) | High hyperpolarizability, photostability | Forms the core of chromophores for applications like frequency doubling and optical limiting. nih.govresearchgate.net |

| Dielectric Materials | Low dielectric constant, thermal stability | Used to synthesize fluorinated polyimides for insulation in microelectronics. researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Environmentally Benign Synthetic Routes

The progression of organic synthesis is increasingly driven by the principles of green and sustainable chemistry, which prioritize the reduction of hazardous waste and energy consumption. nih.govresearchgate.net Future research concerning 4-Fluoronaphthalen-2-ol will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.

Current strategies for synthesizing fluorinated aromatic compounds often involve multi-step processes that may utilize harsh reagents or generate significant byproducts. google.com A key research avenue will be the exploration of catalytic C-H activation/fluorination reactions. This approach could potentially allow for the direct and selective introduction of a fluorine atom onto a pre-existing naphthalen-2-ol scaffold, thus shortening the synthetic route and improving atom economy.

Furthermore, the adoption of greener solvents and reaction conditions is paramount. Research into utilizing bio-based solvents, ionic liquids, or supercritical fluids like CO2 could drastically reduce the environmental footprint of the synthesis. nih.govmdpi.comacs.org The development of solvent-free reaction conditions, possibly assisted by mechanochemistry or microwave irradiation, represents another promising direction. nih.gov Additionally, electrosynthesis is emerging as a powerful and green tool for chemical transformations, offering precise control over redox processes using electricity as a traceless reagent, which could be applied to novel syntheses of fluoronaphthalene derivatives. acs.org

| Reaction Type | Potential Green Improvement | Key Benefits |

| C-H Fluorination | Direct, catalytic introduction of fluorine | Reduced step count, high atom economy |

| Solvent Selection | Use of water, ionic liquids, bio-solvents | Reduced toxicity and pollution nih.govnih.gov |

| Energy Input | Microwave, ultrasound, mechanochemistry | Accelerated reaction rates, reduced energy use |

| Redox Chemistry | Electrosynthesis | Avoidance of stoichiometric chemical reductants/oxidants acs.org |

Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Future research should leverage advanced spectroscopic techniques for the real-time monitoring of reactions involving this compound.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with process analytical technology (PAT), can provide invaluable data on the concentration of reactants, intermediates, and products as a reaction progresses. For gas-phase studies or reactions involving volatile species, rotational spectroscopy offers incredibly high resolution, providing detailed information on molecular structure and dynamics that can elucidate the influence of the fluorine atom on the naphthalene (B1677914) frame. illinois.edu

Low-temperature fluorescence and absorption spectroscopy have been used to study the electronic structure of fluoronaphthalene impurities in crystals, revealing how the molecular environment affects their properties. aip.orgaip.orgresearchgate.net This approach could be adapted to study reaction intermediates trapped at low temperatures. Moreover, the development of specialized sensors, potentially based on titanium oxide, could enable real-time monitoring of naphthalene derivatives in various environments, providing a sensitive tool for tracking reaction kinetics or detecting trace amounts of the compound. nih.govfgcu.edu

Computational Design of Novel Fluoronaphthalene Derivatives with Targeted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. scielo.org.mxmdpi.comresearchgate.net This approach is poised to play a pivotal role in designing novel derivatives of this compound with tailored functionalities.

DFT calculations can be used to determine a wide range of molecular properties, including electronic structure, aromaticity, and reactivity descriptors like molecular hardness and electrophilicity. scielo.org.mxbohrium.com By modeling the effects of adding different functional groups to the this compound core, researchers can computationally screen for derivatives with desired characteristics. For instance, computational studies can predict how modifications will affect the acidity of the hydroxyl group, the susceptibility of specific ring positions to electrophilic or nucleophilic attack, or the molecule's photophysical properties. illinois.edunih.gov

This in-silico design process can significantly accelerate the discovery of new molecules for specific applications. For example, by calculating the interaction energies and geometries, it is possible to design fluoronaphthalene derivatives that act as highly selective ligands for specific metal catalysts or as building blocks for materials with targeted electronic or optical properties. nih.govrsc.org

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices scielo.org.mxmdpi.com | Rational design of catalysts and materials |

| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra bohrium.com | Design of new dyes and sensors |

| Molecular Dynamics (MD) | Conformational flexibility, intermolecular interactions | Predicting solid-state packing and self-assembly |

Integration of this compound into Emerging Supramolecular and Nanoscience Research

The introduction of fluorine into organic molecules can have a profound impact on their intermolecular interactions and self-assembly behavior. nih.govresearchgate.net The unique properties of the carbon-fluorine bond—its high polarity and low polarizability—give rise to specific interactions, including fluorous-fluorous interactions and orthogonal self-assembly motifs, often referred to as the "fluorous effect." psu.eduacs.org

Future research should explore the integration of this compound as a key building block in supramolecular chemistry and nanoscience. The presence of both a hydroxyl group, capable of forming strong hydrogen bonds, and a fluorine atom, capable of engaging in specific fluorous interactions, makes this molecule an intriguing candidate for designing complex, self-assembled architectures. Fluorination can lead to more stable and robust supramolecular lattices and can even induce unexpected changes in the self-assembly motif compared to non-fluorinated analogues. nih.govscispace.com

This could lead to the development of novel liquid crystals, gels, or crystalline nanomaterials with unique properties. researchgate.net For instance, the directed self-assembly of this compound derivatives on surfaces could be used to create functional thin films for applications in organic electronics or sensor technology.

Exploration of New Catalytic Transformations Enabled by Fluoro-Naphthol Scaffolds

Naphthol derivatives are prominent scaffolds in organic synthesis and have been used as ligands in a variety of catalytic systems. researchgate.netresearchgate.net The electronic modifications introduced by the fluorine atom in this compound could be harnessed to develop new catalysts with enhanced reactivity or selectivity.

The electron-withdrawing nature of fluorine can influence the electron density on the naphthalene ring and the acidity of the hydroxyl proton. When used as a ligand for a metal center, these electronic perturbations can modulate the catalytic activity of the metal. acs.org This opens up avenues for designing novel chiral fluoro-naphthol-based ligands for asymmetric catalysis, where fine-tuning the electronic properties of the ligand is crucial for achieving high enantioselectivity. chinesechemsoc.orgacs.org

Furthermore, the naphthol scaffold itself can be the subject of catalytic transformations. Research into the site-selective C-H functionalization of the this compound ring system could provide access to a diverse library of polysubstituted naphthalene derivatives. researchgate.netacs.org By developing catalytic systems that can selectively target specific C-H bonds on the ring, chemists can efficiently build molecular complexity and synthesize novel compounds for applications in medicinal chemistry and materials science.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, 1H), 7.45 (m, 3H), 5.21 (s, 1H, -OH) | |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118.7 (s, 1F) | |

| IR (KBr) | 3250 cm⁻¹ (-OH stretch), 1600 cm⁻¹ (C=C) |

Q. Table 2. Comparative Reactivity of Fluorination Agents

| Reagent | Yield (%) | Selectivity (4-F vs. 1-F) | Conditions |

|---|---|---|---|

| Selectfluor® | 68 | 4:1 | CH₃CN, 50°C, 12h |

| DAST | 45 | 2:1 | DCM, 0°C, 6h |

| XeF₂/Pd(OAc)₂ | 82 | 5:1 | Toluene, 80°C, 8h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products